Octyldimethylamine oxide

Catalog No.
S600874
CAS No.
2605-78-9
M.F
C10H23NO
M. Wt
173.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octyldimethylamine oxide

CAS Number

2605-78-9

Product Name

Octyldimethylamine oxide

IUPAC Name

N,N-dimethyloctan-1-amine oxide

Molecular Formula

C10H23NO

Molecular Weight

173.3 g/mol

InChI

InChI=1S/C10H23NO/c1-4-5-6-7-8-9-10-11(2,3)12/h4-10H2,1-3H3

InChI Key

RSVIRMFSJVHWJV-UHFFFAOYSA-N

SMILES

CCCCCCCC[N+](C)(C)[O-]

Synonyms

N,N-dimethyloctylamine-N-oxide, ODAO cpd

Canonical SMILES

CCCCCCCC[N+](C)(C)[O-]

The exact mass of the compound Octyldimethylamine oxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Octyldimethylamine oxide (CAS 2605-78-9), commonly referred to as C8DAO, is a short-chain aliphatic amine oxide that functions as a zwitterionic or nonionic surfactant depending on formulation pH. Unlike traditional long-chain surfactants that are procured primarily for robust micelle formation, C8DAO is highly valued as a low-foaming hydrotrope, wetting agent, and phase stabilizer. Its chemical structure, devoid of hydrolyzable ester or amide linkages, grants it high hydrolytic stability in extreme pH environments and strong oxidizing systems such as sodium hypochlorite. In procurement, C8DAO is prioritized for heavy-duty industrial cleaners, clean-in-place (CIP) formulations, and specialized biochemical solubilization workflows where standard long-chain surfactants would introduce excessive foaming, phase separation, or irreversible micellar binding [1].

A common procurement error is substituting C8DAO with its more ubiquitous long-chain homologues, such as lauryldimethylamine oxide (LDAO, C12) or decyldimethylamine oxide (DDAO, C10), assuming class-level equivalence. However, the shorter C8 alkyl chain fundamentally alters the thermodynamics of self-assembly. LDAO forms highly stable, large micelles and acts as a strong foam stabilizer, which can cause severe foam overflow in high-agitation industrial systems and complicate surfactant removal in biochemical dialysis. Furthermore, long-chain amine oxides lack the hydrotropic efficiency of C8DAO; instead of coupling poorly soluble ingredients into high-electrolyte solutions, they often salt out or cause phase separation. Procuring the exact C8DAO compound is strictly necessary when the application demands high solubility, rapid monomer exchange, and minimal foam generation [1].

Critical Micelle Concentration (CMC) and Monomer Exchange Dynamics

The length of the alkyl chain strictly dictates the micellization threshold. Quantitative solubilization studies demonstrate that C8DAO possesses a remarkably high Critical Micelle Concentration (CMC) of approximately 82.6 mM, compared to 1.7 mM for C12DAO (LDAO) and 0.14 mM for C14DAO. This nearly 48-fold increase in CMC relative to the C12 homologue means that C8DAO exists predominantly as free monomers or highly transient, small aggregates at concentrations where LDAO forms rigid, stable micelles [1].

Evidence DimensionCritical Micelle Concentration (CMC)
Target Compound DataC8DAO (~82.6 mM)
Comparator Or BaselineC12DAO / LDAO (~1.7 mM)
Quantified Difference~48-fold higher CMC for C8DAO, preventing stable micelle lock-in.
ConditionsAqueous solubilization models at standard temperature.

A high CMC allows for gentle, low-affinity solubilization of sensitive targets and enables rapid, complete removal of the surfactant via dialysis, which is impossible with low-CMC alternatives.

Hydrotropic Stabilization of Heavy-Chain Surfactants in Cold Water

In concentrated liquid detergent formulations, heavy-chain surfactants (such as C16-C18 methyl ester sulfonates) typically precipitate below their Krafft point in cold water. C8DAO acts as a highly efficient hydrotrope to suppress this precipitation. Formulation data indicates that the inclusion of approximately 7% C8DAO successfully stabilizes a 35% active load of C16/C18 methyl ester sulfonates in aqueous solution, maintaining a clear liquid state even in cold and hard water conditions. In contrast, formulations lacking a short-chain hydrotrope or utilizing longer-chain amine oxides fail to depress the Krafft point sufficiently, resulting in phase separation and product precipitation [1].

Evidence DimensionCold-water phase stability (Krafft point depression)
Target Compound Data7% C8DAO addition
Comparator Or BaselineBaseline formulation without short-chain hydrotrope
Quantified DifferenceShifts a 35% heavy-surfactant suspension from a solid precipitate to a stable, clear liquid in cold water.
ConditionsAqueous detergent formulation with high active surfactant loading.

Enables the commercial manufacturing of highly concentrated, cold-water-active liquid cleaning products without risk of shelf-life precipitation.

Foam Suppression and Interfacial Stability

While amine oxides are generally known as foam boosters, the C8 chain length deliberately short-circuits this property. High-pressure interfacial studies evaluating amine oxides for foam stabilization show that long-chain variants (e.g., C14DAO) create highly viscous, gel-like networks that stabilize foams for extended periods (t1/2 > 800 s under pressure). Conversely, C8DAO fails to provide the hydrophobic interactions necessary to stabilize the gas-liquid interface, resulting in rapid foam collapse and exceptionally low foaming profiles. This makes C8DAO highly suited for high-shear environments where foam is detrimental [1].

Evidence DimensionFoam half-life and interfacial network formation
Target Compound DataC8DAO (Rapid foam collapse, low interfacial viscosity)
Comparator Or BaselineC14DAO (High stability, t1/2 > 800 s at 40 bar)
Quantified DifferenceOrders of magnitude reduction in foam half-life compared to long-chain homologues.
ConditionsHigh-agitation/high-pressure gas-liquid interface models.

Essential for procurement in Clean-In-Place (CIP) and automatic dishwashing applications where mechanical pump cavitation caused by foam must be avoided.

Clean-In-Place (CIP) and High-Shear Industrial Cleaners

Directly leveraging its low foam profile and high chemical stability, C8DAO is a highly effective hydrotrope for CIP systems in food, beverage, and dairy processing. It couples nonionic surfactants into highly alkaline or hypochlorite-rich continuous phases without generating foam that would otherwise cavitate pumps[1].

Cold-Water Concentrated Liquid Detergents

Based on its ability to drastically lower the Krafft point of heavy-chain surfactants, C8DAO is procured as a critical phase-stabilizer in concentrated laundry and hard-surface formulations. It ensures that products remain clear, homogenous liquids during winter transport and cold-water usage[2].

Membrane Protein Solubilization and Crystallization

Driven by its exceptionally high CMC (~82.6 mM), C8DAO is utilized in structural biology to solubilize membrane proteins without forming the massive, tightly bound micellar structures typical of LDAO. This allows for tighter crystal lattice packing during X-ray crystallography and facilitates rapid removal via dialysis[3].

Physical Description

Liquid

XLogP3

3.1

UNII

AM43L931JK

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 65 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 60 of 65 companies with hazard statement code(s):;
H315 (88.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (26.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (73.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (18.33%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

2605-78-9

Wikipedia

Octyldimethylamine oxide

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

All other basic organic chemical manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
1-Octanamine, N,N-dimethyl-, N-oxide: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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